Cas no 400018-92-0 (3-(bromomethyl)benzene-1,2-diol)

3-(ブロモメチル)ベンゼン-1,2-ジオールは、有機合成において有用な中間体です。ベンゼン環にブロモメチル基と2つのヒドロキシル基がオルト位に配置された構造を持ち、求電子置換反応や求核置換反応に適した特性を示します。特に、ブロモメチル基の反応性を活かしたアルキル化反応や、ヒドロキシル基を利用したエーテルやエステルの合成に応用可能です。高い純度と安定性を備えており、医薬品や機能性材料の合成において重要な役割を果たします。取り扱い時には適切な保護具の使用が推奨されます。

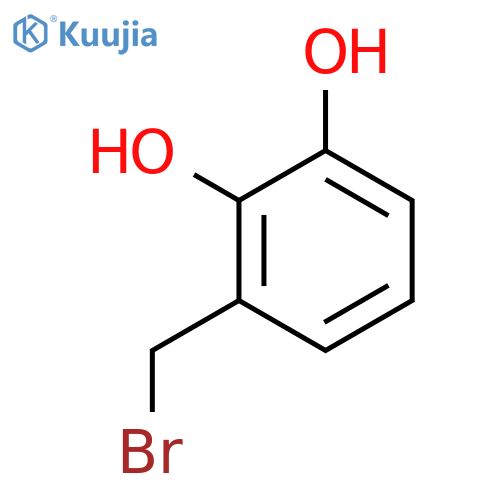

400018-92-0 structure

商品名:3-(bromomethyl)benzene-1,2-diol

3-(bromomethyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediol, 3-(bromomethyl)- (9CI)

- 3-(bromomethyl)benzene-1,2-diol

-

3-(bromomethyl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895493-0.1g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 0.1g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1895493-5g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 5g |

$1737.0 | 2023-09-18 | ||

| Enamine | EN300-1895493-5.0g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 5g |

$2485.0 | 2023-06-01 | ||

| Enamine | EN300-1895493-2.5g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 2.5g |

$1174.0 | 2023-09-18 | ||

| Enamine | EN300-1895493-1g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 1g |

$600.0 | 2023-09-18 | ||

| Enamine | EN300-1895493-10g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 10g |

$2577.0 | 2023-09-18 | ||

| Enamine | EN300-1895493-0.05g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 0.05g |

$504.0 | 2023-09-18 | ||

| Enamine | EN300-1895493-10.0g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 10g |

$3683.0 | 2023-06-01 | ||

| Enamine | EN300-1895493-1.0g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 1g |

$857.0 | 2023-06-01 | ||

| Enamine | EN300-1895493-0.5g |

3-(bromomethyl)benzene-1,2-diol |

400018-92-0 | 0.5g |

$575.0 | 2023-09-18 |

3-(bromomethyl)benzene-1,2-diol 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

400018-92-0 (3-(bromomethyl)benzene-1,2-diol) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量